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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-
(Methylamino)propan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and

drug development professionals. Due to the limited availability of experimental data for the

specific (S)-enantiomer, this guide incorporates data from the racemic mixture and closely

related analogs, alongside theoretical predictions, to offer a thorough analytical profile.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(Methylamino)propan-1-ol. It

is important to note that the NMR data is derived from the racemic mixture and serves as a

close approximation for the (2S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol (Racemic)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Predicted

~0.95 Doublet 3H -CH₃ (on C2)

~2.30 Singlet 3H N-CH₃

~2.5-2.7 Multiplet 1H -CH (on C2)

~3.2-3.5 Multiplet 2H -CH₂ (on C1)

Variable Broad Singlet 2H -OH, -NH

Source: Predicted values based on standard chemical shift tables and data from analogous

structures. Experimental data for the racemic mixture shows a complex pattern requiring

detailed analysis.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol

Chemical Shift (ppm) Assignment

Predicted

~15-20 -CH₃ (on C2)

~35-40 N-CH₃

~55-60 -CH (on C2)

~65-70 -CH₂ (on C1)

Source: Predicted values based on standard chemical shift tables and spectral database

comparisons.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-(Methylamino)propan-1-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H and N-H stretching

vibrations

2960-2850 Strong C-H stretching (alkane)

1470-1450 Medium C-H bending

1150-1050 Strong
C-O stretching (primary

alcohol)

1100-1000 Medium C-N stretching

Source: Expected values based on characteristic infrared absorption frequencies for functional

groups.[1][2][3][4][5]

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 2-(Methylamino)propan-1-ol

m/z Interpretation

89.14 [M]⁺ (Molecular Ion)

74 [M - CH₃]⁺

58 [M - CH₂OH]⁺

44 [CH₃-CH=NH₂]⁺

Source: Predicted fragmentation pattern based on the molecular structure. The exact mass is

89.084064 Da.[6]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for small organic molecules like (2S)-2-(Methylamino)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the

sample's solubility.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include

the number of scans, relaxation delay, and acquisition time, which should be optimized to

obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to

single lines for each unique carbon atom.[7][8] A larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative ratios of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation:
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Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

liquid between two salt plates (e.g., NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

Place the sample (salt plates or KBr pellet) in the sample holder of the IR spectrometer.

Record a background spectrum of the empty sample holder or pure KBr pellet.

Record the sample spectrum. The instrument will automatically subtract the background

spectrum.

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them

to specific functional groups (e.g., O-H, N-H, C-H, C-O, C-N).[1][2][3][4][5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the structure from

the fragmentation pattern of the molecule.[9]

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

volatile solvent such as methanol, acetonitrile, or a mixture with water.[10] For high-

resolution mass spectrometry (HRMS), the concentration is often lower.

Sample Introduction: Introduce the sample into the mass spectrometer. Common methods

for small molecules include:

Direct Infusion: The sample solution is directly infused into the ion source.

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by

liquid chromatography, and the eluent is introduced into the mass spectrometer.[11]
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Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is

a common choice for polar molecules like amino alcohols.[12]

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to deduce structural information. For accurate mass

measurements, an internal or external calibrant is used.[13]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chiral small molecule like (2S)-2-(Methylamino)propan-1-ol.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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